Lithium hydroxide

Description

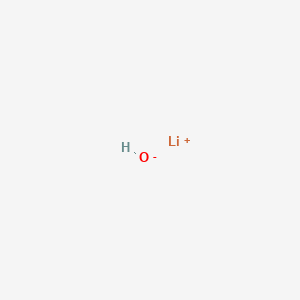

Structure

2D Structure

Propriétés

IUPAC Name |

lithium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.H2O/h;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFOQBRAJBCJND-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HLiO, LiOH | |

| Record name | LITHIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | lithium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1310-66-3 (monohydrate), 17341-24-1 (Parent) | |

| Record name | Lithium hydroxide anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70893845, DTXSID901337186 | |

| Record name | Lithium hydroxide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium monoxide anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

24.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium hydroxide, solution appears as a clear to water-white liquid which may have a pungent odor. Contact may cause severe irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion, inhalation and skin absorption. It is used to make other chemicals., Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, White crystals or granular powder; [AIHA] Readily absorbs carbon dioxide and water from air; [Merck Index] White odorless granules; Hygroscopic; [Alfa Aesar MSDS], COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS. | |

| Record name | LITHIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium hydroxide (Li(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 12.8 (good) | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.54 g/cm³ | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: (negligible) | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

1310-65-2, 64538-53-0 | |

| Record name | LITHIUM HYDROXIDE, SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3771 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium hydroxide anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14506 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lithium hydroxide (Li(OH)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium hydroxide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium monoxide anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM HYDROXIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/903YL31JAS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

450-471 °C | |

| Record name | LITHIUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0913 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthesis and Production Methodologies for Lithium Hydroxide

Novel Electrochemical Extraction and Refinement Techniques

Recent advancements in electrochemical processes are paving the way for more direct and efficient routes to high-purity lithium hydroxide (B78521), moving beyond conventional methods that often involve multiple energy-intensive stages.

Membrane Electrodialysis for High-Purity Lithium Hydroxide Production

Membrane electrodialysis, particularly using bipolar membranes (BMED or BPED), is a prominent technology for converting lithium-containing solutions directly into this compound. fishersci.seatamanchemicals.com This process utilizes a membrane stack composed of alternating anion exchange membranes (AEM), cation exchange membranes (CEM), and bipolar membranes (BPM). atamanchemicals.com Under an electric field, the bipolar membrane is key as it dissociates water molecules into hydrogen (H+) and hydroxide (OH−) ions. fishersci.se

In a typical configuration for processing a lithium chloride (LiCl) feed, Li+ ions migrate from the feed compartment across a CEM into the base compartment, where they combine with OH− ions generated by the BPM to form this compound (LiOH). atamanchemicals.comwikipedia.org Similarly, when processing lithium sulfate (B86663) (Li2SO4), Li+ ions move to the base compartment to form LiOH, while sulfate ions move to the acid compartment to form sulfuric acid (H2SO4) as a byproduct. fishersci.se

This method offers significant advantages, including high purity of the final product and improved energy efficiency. Research has demonstrated the ability to produce LiOH with a purity of approximately 99.75% by minimizing the migration of impurity ions. fishersci.se The process avoids the need for intermediate chemical reactions and high-temperature processing, thereby reducing energy consumption. atamanchemicals.com Studies have reported specific energy consumption values ranging from approximately 4.0 to 7.0 kWh per kilogram of LiOH produced, depending on the operational parameters and feed concentration. fishersci.sewikipedia.org

| Feed Solution | Achieved Purity | Specific Energy Consumption (kWh/kg LiOH) | Reference |

|---|---|---|---|

| Lithium Sulfate (Li2SO4) | ~99.75% | ~7.0 | fishersci.se |

| Lithium Chloride (LiCl) | >95% | ~4.0 | wikipedia.org |

| Lithium Chloride (LiCl) | 95.4% | 9.45 | wikipedia.org |

Electrochemical Reactor Design for Selective Lithium Recovery from Brines

A significant challenge in lithium extraction from brines is the selective separation of lithium from other similar cations like sodium, potassium, magnesium, and calcium. wikipedia.orguni.lu To address this, innovative electrochemical reactor designs are being developed. One such advancement is a three-chamber electrochemical reactor designed for direct and continuous lithium recovery. wikipedia.orguni.lu

This design improves upon conventional two-chamber reactors by introducing a middle chamber that contains the brine and is separated from the anode and cathode chambers by cation exchange membranes. wikipedia.orgfishersci.ca This configuration helps to suppress undesirable side reactions, such as the chlorine evolution reaction, which is common when dealing with high-chloride brines. wikipedia.org The design has been shown to reduce the Faradaic efficiency of chlorine evolution to just 6.4%. wikipedia.orgfishersci.ca

By coupling the three-chamber design with a highly selective lithium-ion conductive glass ceramic (LICGC) membrane, researchers have achieved a high lithium transference number (tLi+) of 97.5% in LiOH production from simulated brines. wikipedia.orgfishersci.ca This indicates a very effective separation of lithium from other ions, resulting in high-purity this compound, with concentrations of competing cations below the detection limit. wikipedia.orguni.lu This approach not only enhances selectivity and efficiency but also contributes to a more environmentally sustainable extraction process. wikipedia.org

| Performance Metric | Value | Reference |

|---|---|---|

| Li+ Transference Number (tLi+) | 97.5% | wikipedia.orgfishersci.ca |

| Chlorine Evolution Reaction (Faradaic Efficiency) | 6.4% | wikipedia.orgfishersci.ca |

| Improvement in tLi+ vs. Two-Chamber Reactor | 2.1 times | wikipedia.orgfishersci.ca |

Integration of Electrowinning and Electro-reduction Processes

In the context of producing LiOH from a lithium salt solution (e.g., LiCl or Li2SO4), the crucial electro-reduction step occurs at the cathode. Here, water molecules are reduced to produce hydroxide ions (OH−) and hydrogen gas (H2). wikipedia.org The generated hydroxide ions then combine with the lithium ions that have migrated through the electrolyte and across a cation exchange membrane to form the desired this compound product. fishersci.fi

This integrated process can be part of a larger, multi-stage system for lithium recovery. For instance, a process flow can involve pre-treatment of brine, followed by a concentration step like solvent extraction to produce a high-purity lithium salt solution, which is then fed into an electrolysis (electrowinning) circuit to be converted into high-purity this compound. wikipedia.org This integration allows for the direct synthesis of the final hydroxide product, potentially reducing the number of steps required compared to traditional routes that first produce lithium carbonate. atamanchemicals.comfishersci.ie

Sustainable and Environmentally Benign Production Routes

Growing environmental concerns and the increasing demand for sustainably sourced materials have spurred the development of production methods that minimize ecological impact, water usage, and carbon footprint.

Direct Lithium Extraction (DLE) Technologies for Reduced Environmental Footprint

Direct Lithium Extraction (DLE) represents a paradigm shift from conventional lithium production methods like hard-rock mining and large-scale brine evaporation ponds. nih.govereztech.com DLE technologies are designed to selectively extract lithium ions directly from brines, which significantly reduces the environmental footprint. ereztech.comfishersci.no

The primary environmental advantages of DLE include:

Several types of DLE technologies exist, including those based on adsorption, ion exchange, and membranes. fishersci.nowikipedia.org Adsorption-based DLE, for example, uses lithium-selective materials to capture lithium from the brine, which can then be released to create a concentrated lithium solution for further processing into this compound. nih.gov

Solvent-Driven Extractive Crystallization for Enhanced Efficiency and Purity

Crystallization is the final step in producing solid this compound monohydrate (LiOH·H2O). wikipedia.orgfishersci.at Traditional methods rely on evaporative crystallization, which is energy-intensive due to the need to boil off large quantities of water. wikipedia.orgfishersci.at Solvent-driven extractive crystallization, also known as antisolvent crystallization, offers a more efficient and environmentally friendly alternative. wikipedia.org

This technique involves adding a solvent in which this compound has low solubility to a concentrated aqueous LiOH solution. The addition of this "antisolvent" reduces the solubility of LiOH in the mixture, causing it to crystallize out of the solution without the need for large energy inputs for evaporation. wikipedia.orgfishersci.at This approach not only reduces energy costs and the associated carbon footprint but can also enhance purity, as the process can be optimized to selectively crystallize the desired product while leaving impurities in the solution. wikipedia.org

Research in this area focuses on investigating phase equilibria in ternary systems (LiOH-water-solvent), optimizing the process, and developing efficient solvent recovery methods to create a closed-loop, sustainable process. wikipedia.org One innovative approach examines the use of solvents like dimethyl ether (DME) for fractional crystallization, which can be regenerated using low-grade heat, further enhancing the environmental credentials of the process. fishersci.fi

Optimization of Spodumene-Based Conversion Pathways for Battery-Grade this compound

The primary feedstock for a significant portion of the world's this compound is spodumene, a lithium aluminum inosilicate mineral (LiAl(SiO₃)₂). acs.org The conversion of spodumene concentrate into high-purity, battery-grade this compound is a multi-step process that is continuously being optimized to enhance efficiency, reduce environmental impact, and lower costs. theseus.fisnu.ac.kr

The conventional and most established method for lithium extraction from spodumene is the acid-leaching process. acs.org This pathway involves:

Calcination: Spodumene concentrate is heated to approximately 1050-1100 °C, transforming the stable alpha-spodumene into the more reactive beta-spodumene. mdpi.comrsc.org

Acid Roasting & Leaching: The beta-spodumene is then mixed with sulfuric acid and roasted at around 250 °C. rsc.org This reaction creates water-soluble lithium sulfate (Li₂SO₄). theseus.fi

Purification and Conversion: The lithium sulfate solution undergoes purification to remove impurities. nih.gov It is then reacted with sodium hydroxide (NaOH) in a process called causticization to produce a this compound solution and a sodium sulfate (Na₂SO₄) byproduct. mdpi.comdntb.gov.ua The LiOH solution is subsequently crystallized to yield this compound monohydrate (LiOH·H₂O). theseus.fi

While widely used, the acid route has notable drawbacks, including high energy consumption, the use of large quantities of sulfuric acid, and the generation of significant waste streams that require careful management. acs.orgmdpi.com

To address these challenges, research and development have focused on alternative, more sustainable pathways. A prominent alternative is the alkaline pressure-leaching process. researchgate.net This method eliminates the need for acid roasting by using reagents like soda ash (sodium carbonate) and lime under pressure and steam. researchgate.net This approach is considered more environmentally sustainable as it avoids the production of large volumes of sodium sulfate and results in more inert tailings. researchgate.net Pilot plant tests utilizing thermal and alkaline leaching processes have demonstrated high extraction and conversion rates, with some reporting combined rates of 92% and achieving battery-grade purity of over 99.8%. researchgate.netnih.govtaylorfrancis.com One such process involves soda-leaching of calcined spodumene followed by conversion to this compound, with efficiencies for calcination, soda-leaching, and conversion reaching 98%, 98%, and 96% respectively. researchgate.net

Further optimizations focus on the purification stages, which are critical for achieving the stringent purity levels required for battery cathodes (>99.5%). mdpi.comiyte.edu.tr Advanced filtration and ion exchange systems are employed to remove residual impurities like iron, aluminum, calcium, and magnesium from the lithium-bearing solution, ensuring the final product meets battery-grade specifications. nih.goviyte.edu.tr The success of these optimization strategies is crucial, as demonstrated by pilot programs that have successfully converted spodumene concentrate into on-specification, battery-grade this compound monohydrate, a key de-risking milestone for new projects. iyte.edu.tr

Table 1: Spodumene Conversion Process Efficiency

The following is an interactive data table based on research findings. researchgate.net

| Process Step | Reported Efficiency |

|---|---|

| Alpha-to-Beta Spodumene Conversion (Calcination) | 98% |

| Soda-Leaching | 98% |

| This compound Conversion | 96% |

| Combined Extraction & Conversion Rate | 92% |

Resource Recovery and Recycling Processes for this compound

As the volume of manufactured lithium-ion batteries grows, so does the impending wave of end-of-life products. Developing efficient recycling streams is paramount for resource conservation, waste reduction, and securing a domestic supply of critical battery materials.

Recovery of this compound from End-of-Life Lithium-Ion Batteries

The recovery of this compound from spent lithium-ion batteries (LIBs) is a key area of research and commercial development. The most promising and environmentally sound methods fall under the umbrella of hydrometallurgy. mdpi.comnih.govresearchgate.net This contrasts with pyrometallurgy (smelting), which typically loses lithium to the slag phase. acs.org

A typical hydrometallurgical process for LIB recycling involves:

Pre-treatment: Spent batteries are dismantled, and the valuable cathode material is separated to create a "black mass" containing lithium, cobalt, nickel, manganese, and other metals. nih.govtaylorfrancis.com

Leaching: The black mass is leached with acids (such as sulfuric, hydrochloric, or nitric acid) or bases to dissolve the metal ions into an aqueous solution. taylorfrancis.commdpi.com

Purification and Separation: The leach solution undergoes several steps to separate the different metals. This often involves precipitation, where the pH is adjusted to selectively precipitate metal hydroxides, leaving lithium in the solution. iyte.edu.tracs.org

Lithium Recovery and Conversion: From the purified lithium-rich solution, lithium can be recovered as lithium carbonate (Li₂CO₃) and subsequently converted to this compound via causticization with calcium hydroxide. acs.orgresearchgate.net A more direct and increasingly popular route involves electrochemical methods. nih.gov

Electrochemical technologies, particularly electro-hydrometallurgy and bipolar membrane electrodialysis (BPED), are emerging as highly efficient pathways to directly produce battery-grade this compound from the recycling stream. theseus.finih.gov In these processes, a purified lithium salt solution (often lithium sulfate from the leaching step) is fed into an electrochemical cell.

Electro-hydrometallurgy uses an electric current to selectively plate out high-purity metals. Companies have developed processes where electricity is the main reagent, recovering not only this compound but also other valuable metals like cobalt and nickel. nih.govnih.gov

Bipolar Membrane Electrodialysis (BPED) uses ion-exchange membranes and an electric potential to separate the lithium salt solution. The bipolar membrane splits water molecules into H⁺ and OH⁻ ions. Lithium ions (Li⁺) migrate across a cation exchange membrane and combine with the hydroxide ions (OH⁻) to form a high-purity this compound solution, while the corresponding acid is generated as a valuable byproduct. rsc.org

Studies have demonstrated that combining standard and bipolar electrodialysis can successfully concentrate lithium ions from recycling wastewater and convert them to this compound with over 96% purity. These advanced methods offer a closed-loop system that minimizes chemical inputs and waste, representing a significant step towards a circular economy for lithium-ion batteries. taylorfrancis.com Research shows that such processes can achieve a purity of 99.8% for the recovered LiOH·H₂O. acs.orgresearchgate.net

Table 2: Lithium Recovery via Two-Stage Electrodialysis from Battery Wastewater

The following is an interactive data table based on research findings.

| Parameter | Standard Electrodialysis (ED) | Bipolar-Membrane Electrodialysis (BPED) |

|---|---|---|

| Process Goal | Li⁺ Concentration | Li⁺ Conversion to LiOH |

| Coulombic Efficiency | 91.0% | 92.2% |

| Specific Energy Consumption | 1.0 kWh/kg | 2.5 kWh/kg |

| Final Product Purity | - | >96% LiOH |

Electrochemical Regeneration of this compound from Industrial Waste Streams (e.g., Synthetic Fiber Production)

Beyond battery recycling, other industrial processes utilize this compound and generate waste streams from which it can be recovered. One such area is in the production of certain synthetic fibers. For instance, eco-friendly solvent systems composed of this compound and urea (B33335) are used to dissolve hydrolyzed cotton waste for the production of regenerated cellulose (B213188) fibers, a process that falls under the broader category of rayon manufacturing. The effluent from this dissolution and spinning process contains lithium salts that are prime candidates for recovery.

Electrochemical methods, particularly bipolar membrane electrodialysis (BMED), are highly suitable for regenerating this compound from these types of industrial waste streams. The principle is identical to its application in battery recycling: the saline wastewater containing a lithium salt is treated in a BMED system. nih.gov

The BMED process offers a robust solution for creating a circular, zero-liquid-discharge system within a manufacturing facility. acs.org The process would involve:

Collecting the LiOH-containing effluent from the fiber production line.

Directing this saline wastewater into a BMED unit.

Applying an electric field, which causes the Li⁺ ions to migrate through a cation exchange membrane into a chamber where they combine with OH⁻ ions generated by the bipolar membrane, thus forming a regenerated, pure LiOH solution.

The regenerated LiOH solution can then be concentrated and reintroduced at the beginning of the fiber dissolution process.

Lithium Hydroxide in Advanced Electrochemical Energy Storage Systems

Precursor Role in High-Energy-Density Cathode Material Synthesis for Lithium-Ion Batteries

Lithium hydroxide (B78521) is a key precursor in the manufacturing of high-energy-density cathode materials, especially nickel-rich layered oxides like NMC (Lithium Nickel Manganese Cobalt Oxide) and NCA (Lithium Nickel Cobalt Aluminum Oxide). researchgate.netmalvernpanalytical.com These materials are favored for their high specific capacities, making them essential for applications such as electric vehicles and grid-scale energy storage. osti.gov The choice of lithium precursor, particularly between lithium hydroxide and lithium carbonate, significantly impacts the final properties and performance of the cathode material. researchgate.netmdpi.com

Impact on the Crystallinity and Structural Purity of Nickel-Rich Layered Oxides (e.g., NMC, NCA)

The use of this compound as a precursor has a demonstrable effect on the crystallographic and structural integrity of nickel-rich cathode materials. lithium-chemical.com For nickel-rich compositions (where nickel content is ≥0.6 moles), this compound is often preferred over lithium carbonate. researchgate.net This preference is partly due to the lower decomposition temperature of LiOH, which is more compatible with the synthesis temperatures required for these high-nickel materials. thermofisher.com

The synthesis process, often a hydroxide coprecipitation method followed by calcination with a lithium source, is crucial for achieving the desired material properties. mdpi.comresearchgate.net Using this compound can lead to superior physical properties, including higher tap and packing densities, which are achievable at lower synthesis temperatures. researchgate.net Furthermore, it promotes improved material crystallinity and greater structural purity. researchgate.net A key advantage is the reduction of cation mixing, where Ni²⁺ ions occupy sites in the lithium layer, a phenomenon that can impede lithium-ion diffusion and degrade performance. researchgate.netoaepublish.com Studies have shown that using LiOH can result in less cation mixing, leading to a more ordered layered structure. researchgate.net

For instance, in the synthesis of LiNi₀.₅Mn₁.₅O₄ (LNMO) cathodes, using a this compound precursor (LNMO-LiOH) resulted in the highest purity (93.3%) and smallest particle size (418 nm) compared to other lithium sources. cbiore.id This high purity and controlled morphology are critical for achieving a well-ordered crystal structure. cbiore.id Similarly, in the synthesis of Li-rich layered oxides, the choice of lithium source and the Li/TM (Transition Metal) ratio have a clear impact on the structural properties. mdpi.com

Influence on the Electrochemical Performance and Long-Term Stability of Cathode Materials

The structural benefits derived from using this compound directly translate to enhanced electrochemical performance and stability. A well-ordered crystalline structure with minimal cation mixing facilitates faster lithium-ion diffusion, which is essential for high-rate capabilities. researchgate.net

Research has demonstrated that nickel-rich NMC materials synthesized with this compound exhibit improved power performance. researchgate.net For example, LNMO cathodes produced with LiOH showed a significantly higher specific discharge capacity (92.75 mAh/g) compared to those made with lithium carbonate (44.57 mAh/g). cbiore.id This superior performance is attributed to the cleaner reaction at the cathode-electrolyte interface, resulting in lower resistance during battery operation. cbiore.id

In the context of long-term stability, the structural integrity of the cathode material is paramount. Microcracking of polycrystalline cathode particles during cycling can expose fresh surfaces to the electrolyte, leading to parasitic reactions and capacity fade. oup.com The use of LiOH can contribute to the synthesis of more robust particles, mitigating these degradation mechanisms. For instance, in a study on Li-rich layered oxides, a lower Li/TM ratio was found to reduce irreversible capacity loss in the first cycle and provide better cycling stability. mdpi.com While in that particular study, Li₂CO₃ yielded better results, it highlights the critical interplay between the lithium source and stoichiometry in dictating electrochemical stability. mdpi.com

The improved material properties also offer economic advantages, with the potential for significant cost reduction due to increased process throughput and the ability to produce higher energy density materials with lower energy consumption. researchgate.net

Purity Requirements and Impurity Control for Battery-Grade this compound

The performance of high-energy-density cathodes is highly sensitive to the purity of the precursor materials. Consequently, the specifications for battery-grade this compound are exceptionally stringent. While there is no universal industry standard, purity requirements from battery manufacturers have escalated from 99% to 99.9% and are projected to reach 99.95-99.99% in the coming years. azom.comperkinelmer.com

Common impurities in this compound that can be detrimental to battery performance include sodium, calcium, chlorides, and sulfates. azom.comissuu.com Excess sodium, for instance, can lead to overheating in the final battery product. azom.com The presence of such impurities can interfere with the electrochemical reactions, lead to the formation of undesirable secondary phases, and ultimately compromise the capacity, cycle life, and safety of the battery. azom.commdpi.com

The production of battery-grade this compound often involves sophisticated purification processes. eschemy.com For example, membrane electrodialysis is a technology being explored to produce high-purity LiOH from lithium brines, aiming to achieve a product with a purity of at least 99.3%. mdpi.com The control of impurities is a critical aspect of the quality control process for both the raw lithium salts and the final cathode materials. thermofisher.com

The following table summarizes the typical purity levels and major impurities found in commercial battery-grade this compound.

| Parameter | Reported Value/Range | Source |

| LiOH Content in LiOH·H₂O | 54.0% - 56.5% | issuu.com |

| Total Purity of LiOH·H₂O | 99.0% - 99.3% | issuu.com |

| Purity of Anhydrous LiOH | 98.5% | issuu.com |

| Major Impurities | Carbonates (<10,000 ppm), Sodium (10-500 ppm), Chlorides (10-500 ppm) | issuu.com |

Interactive Data Table: Purity of Commercial this compound Note: This table is based on reported data and may vary between suppliers.

Fundamental Electrochemistry of Lithium-Oxygen (Li-O₂) Batteries Utilizing this compound Chemistry

Lithium-oxygen (Li-O₂) batteries are considered a promising next-generation energy storage technology due to their exceptionally high theoretical energy density. frontiersin.orgfrontiersin.org While much of the research has focused on the formation of lithium peroxide (Li₂O₂) as the discharge product, an alternative chemistry involving the formation and decomposition of this compound (LiOH) has emerged as a viable pathway. frontiersin.orgnih.gov This LiOH-based chemistry offers potential advantages, including operation in humid environments and better resistance to CO₂. frontiersin.org

Investigation of Reaction Mechanisms for this compound Formation and Decomposition at the Cathode

The formation of this compound at the cathode during discharge is a complex process that fundamentally requires the presence of water. frontiersin.orgfrontiersin.org The reaction pathways can vary depending on factors such as the electrolyte composition, water content, and the presence of catalysts. frontiersin.org

Several mechanisms for LiOH formation have been proposed:

Direct Hydrolysis of Superoxide (B77818): The initial one-electron reduction of oxygen forms a superoxide intermediate (LiO₂). This can then be directly hydrolyzed. frontiersin.org

Hydrolysis via a LiHO₂ intermediate: Lithium superoxide can react with water to form a lithium hydroperoxide (LiHO₂) intermediate, which then disproportionates to form LiOH. frontiersin.org

Hydrolysis of a Li₂O₂ intermediate: Superoxide can first disproportionate to form lithium peroxide (Li₂O₂), which is then hydrolyzed to produce LiOH. frontiersin.org

A unified reaction mechanism suggests that during discharge, LiOH is formed through a net 4-electron oxygen reduction. nih.gov In electrolytes with low water content, Li₂O₂ acts as an intermediate, whereas in high water-content electrolytes, LiHO₂ is the key intermediate. nih.gov

The decomposition of LiOH during the charging process is even more complex and often presents a significant challenge to the reversibility of the battery. nih.gov The oxidation of LiOH is a 1-electron process that generates reactive hydroxyl species on the surface. nih.gov These highly reactive species can degrade organic electrolytes, leading to parasitic reactions and reduced efficiency. nih.govnih.gov Furthermore, these side reactions can produce protons, which can lead to the early removal of LiOH and the emergence of a new high-potential charging plateau corresponding to water oxidation. nih.gov The accumulation of these protons can also introduce a new discharge plateau in subsequent cycles related to water formation. nih.gov

Development and Characterization of Catalytic Systems for Reversible LiOH Cycling

Achieving reversible formation and decomposition of LiOH is crucial for the practical application of Li-O₂ batteries. This requires effective catalysts to manage the challenging reaction kinetics, particularly the cleavage and reformation of the strong O-O bond. frontiersin.orgnih.gov Both soluble and solid catalysts have been investigated to facilitate reversible LiOH cycling.

Soluble Catalysts (Redox Mediators): Soluble catalysts, also known as redox mediators, operate in the electrolyte. Lithium iodide (LiI) is one of the most extensively studied mediators for LiOH chemistry. nih.govresearchgate.net It is believed to facilitate the formation of LiOH during discharge. nih.govresearchgate.net However, its role in the decomposition of LiOH during charge is a subject of debate. While some studies suggest that the I₃⁻/I⁻ redox couple can decompose LiOH, others have raised thermodynamic concerns about this process. nih.gov Other soluble catalysts, such as a bio-inspired 3N-Cu(I) complex and iridium(III) acetylacetonate, have also been reported to enable reversible LiOH oxidation. nih.govchinesechemsoc.org

Solid Catalysts: Solid catalysts are incorporated into the cathode structure. They offer the advantage of avoiding the shuttle effect associated with some soluble mediators. acs.org A variety of materials have been explored for their catalytic activity towards LiOH chemistry:

Metal Oxides: Ruthenium (Ru) and manganese dioxide (MnO₂) have been shown to promote LiOH formation. acs.org Co₃O₄ has been reported to facilitate the formation of large LiOH flakes during discharge and promote its decomposition on charge. acs.org

Metal-Organic Frameworks (MOFs): Conductive MOFs, such as bimetallic NiCo-HHTP, have demonstrated enhanced activity for both the oxygen reduction and evolution reactions in LiOH-based systems, leading to high discharge capacity and improved cycle stability. acs.org

Composite Catalysts: A free-standing cathode made of silver nanoparticles embedded in δ-MnO₂ has been shown to be an effective catalyst for the reversible formation and decomposition of LiOH, enabling a long cycle life. researchgate.net

The development of these catalytic systems is critical to overcoming the challenges of high overpotentials and poor cycle stability that currently hinder the practical application of LiOH-based Li-O₂ batteries. chinesechemsoc.orgresearchgate.net

Integration of this compound in Solid-State Battery Architectures

Application in the Synthesis of Ceramic Electrolyte Materials for Solid-State Devices

This compound is a key precursor material in the synthesis of several critical ceramic electrolytes for all-solid-state batteries. azom.com Its use is prevalent in the solid-state reaction (SSR) and sol-gel methods for producing garnet-type electrolytes, which are highly regarded for their excellent thermal stability, high ionic conductivity, and stability against lithium metal. azom.comrsc.orgresearchgate.net

Garnet-structured Li₇La₃Zr₂O₁₂ (LLZO) is one of the most promising solid electrolytes, and this compound is frequently used as the primary lithium source in its synthesis. cnr.itresearchgate.net In typical SSR processes, this compound is mixed with lanthanum and zirconium precursors (such as oxides or hydroxides) and then subjected to high-temperature calcination and sintering. cnr.itgoogle.com The choice of a hydroxide precursor like LiOH over a carbonate can be advantageous as it helps suppress the formation of impurity phases like lithium carbonate (Li₂CO₃) in the final ceramic, thereby improving ionic conductivity. google.com Similarly, the sol-gel synthesis of LLZO often employs this compound monohydrate, which allows for the creation of homogeneous and high-purity materials at relatively lower temperatures compared to traditional SSR. researchgate.net

Beyond its role as a primary reactant, this compound is also used to address challenges in processing. For instance, garnet electrolytes can react with moisture in the air, leading to a Li⁺/H⁺ exchange that forms LiOH on the surface, which can then react with CO₂ to form insulating Li₂CO₃. rsc.org While this highlights a stability issue, the deliberate addition of LiOH before sintering has been shown to reverse this hydration effect, aiding in the densification of the ceramic electrolyte pellet. asu.edu

Furthermore, this compound is utilized in more advanced synthesis techniques. A LiOH-flux liquid phase epitaxy method has been developed to grow thin films of Ta-substituted LLZO (LLZTO) at relatively low temperatures (600 °C). researchgate.net This flux method facilitates the formation of epitaxial thin-film solid electrolytes. researchgate.net this compound is also a precursor in the synthesis of other ceramic electrolytes, such as Lithium Aluminium Titanium Phosphate (B84403) (LATP), another promising solid-state conductor. rsc.org

| Synthesis Method | Electrolyte Material | Role of this compound | Key Advantage | Reference |

| Solid-State Reaction (SSR) | Li₇La₃Zr₂O₁₂ (LLZO) | Lithium precursor | Suppresses Li₂CO₃ impurity formation. | cnr.itgoogle.com |

| Sol-Gel | Li₇La₃Zr₂O₁₂ (LLZO) | Lithium precursor (monohydrate form) | Produces homogeneous, high-purity material at lower temperatures. | researchgate.net |

| Sintering Aid | Li₇La₃Zr₂O₁₂ (LLZO) | Additive | Reverses deleterious effects of hydration, aids densification. | asu.edu |

| LiOH-Flux Liquid Phase Epitaxy | Ta-substituted LLZO (LLZTO) | Flux medium and Li source | Enables low-temperature growth of epitaxial thin films. | researchgate.net |

| Solution-Assisted SSR | Li₁.₅Al₀.₅Ti₁.₅(PO₄)₃ (LATP) | Lithium precursor | Component in a simplified, greener synthesis route. | rsc.org |

| Atomic Layer Deposition (ALD) | LiOH/Li₂O | Target Material | Forms thin-film solid electrolytes at controlled temperatures. | aip.org |

Research on Carbon Dioxide Capture and Air Purification with Lithium Hydroxide

Mechanistic Understanding of Carbon Dioxide Absorption by Lithium Hydroxide (B78521)

The absorption of carbon dioxide by lithium hydroxide is a chemical process known as carbonation. The fundamental reaction involves an acid-base neutralization where the acidic gas CO₂ reacts with the basic this compound.

The primary chemical reaction is as follows: 2LiOH(s) + CO₂(g) → Li₂CO₃(s) + H₂O(l) quora.comamazonaws.combrainly.com

This equation shows that two moles of solid this compound react with one mole of carbon dioxide gas to produce one mole of solid lithium carbonate and one mole of water. quora.comvaia.com This reaction is exothermic, releasing heat. ijspr.com

A critical aspect of the absorption mechanism is the role of water. The presence of water vapor is important for the reaction to proceed efficiently. nss.org The process is often described as a two-step reaction. First, this compound reacts with water to form this compound monohydrate. nss.orgtdl.org

LiOH + H₂O → LiOH·H₂O tdl.org

Subsequently, the this compound monohydrate reacts with carbon dioxide to form lithium carbonate, releasing water in the process. tdl.org

2LiOH·H₂O + CO₂ → Li₂CO₃ + 3H₂O scirp.org

An alternative, endothermic reaction has also been proposed, which forms lithium bicarbonate (LiHCO₃) and is considered more efficient as it consumes one mole of this compound per mole of carbon dioxide. google.com

LiOH + CO₂ → LiHCO₃ google.com

Performance Optimization of this compound Scrubbers in Closed-Loop Life Support Systems (e.g., Spacecraft, Submarines)

This compound scrubbers are a cornerstone of life support systems in environments where air is recirculated, such as in spacecraft and submarines. wikipedia.orgwikipedia.orgdtic.mil Their primary function is to remove the CO₂ produced by the metabolic processes of the crew. nasa.gov The Apollo, Gemini, and Space Shuttle programs all utilized this compound canisters for this purpose. wikipedia.orgmarspedia.org Today, it is still used on the International Space Station (ISS) and in the Extravehicular Mobility Unit (EMU) backpacks worn by astronauts during spacewalks. nss.orgwikipedia.org

The performance of these scrubbers is critical for maintaining a habitable atmosphere. Optimization of these systems involves managing several key parameters:

Humidity: As the reaction mechanism shows, water is essential. The efficiency of CO₂ absorption is highly dependent on the relative humidity of the air stream. researchgate.net Optimal performance is achieved within a specific range of humidity, which is necessary to form the this compound monohydrate intermediate. researchgate.net

Flow Rate and Residence Time: The rate at which the air flows through the scrubber canister determines the residence time, which is the duration of contact between the CO₂ and the this compound. nih.gov There is an optimal residence time to maximize absorption efficiency; if the flow is too fast, the CO₂ may not have enough time to react. nih.gov

A notable example of the critical role of LiOH scrubbers was the Apollo 13 mission, where the crew famously had to adapt square canisters from the Command Module to fit the round openings in the Lunar Module's life support system to prevent a deadly buildup of carbon dioxide. marspedia.org In modern systems, while some have moved to regenerative technologies like those based on zeolites or amines, this compound remains a crucial component, especially for contingency and portable life support. nasa.govmarspedia.org

| System | Application | Key Optimization Factors |

| Space Shuttle Orbiter | Primary CO₂ Removal (formerly) | Canister change-out schedule, humidity control |

| International Space Station | Contingency & Portable Life Support (EMU) | Humidity, temperature, canister integrity |

| Submarines | Emergency CO₂ Scrubbing | Canister design, initial moisture content, ambient temperature |

Development of Advanced Materials and Configurations for Enhanced CO2 Scrubbing Efficiency

To improve the performance of CO₂ scrubbers, research has focused on developing advanced materials and new physical configurations for the this compound absorbent. The goal is to increase the CO₂ absorption capacity per unit of weight and volume, which is a critical consideration for space and underwater applications. dtic.mil

Porous Support Materials: One major area of development is the impregnation of this compound onto porous support materials with high surface areas. This approach addresses the issue of diffusion barriers forming on the surface of pure LiOH pellets as they react. researchgate.net

Activated Carbon: Loading this compound onto activated carbon creates a composite material with a high surface area and a porous structure. researchgate.netmdpi.com This configuration enhances the contact between CO₂ and LiOH, leading to a higher absorption capacity and faster reaction rates. mdpi.com

Zeolites: These are microporous, aluminosilicate (B74896) minerals that can be embedded with LiOH. researchgate.net The resulting material shows significantly enhanced CO₂ adsorption capacity compared to the zeolite alone, especially when an optimal amount of moisture is present. researchgate.net

Silica (B1680970) Microfibers: A novel approach involves using porous membranes made of silica microfibers as a scaffold for lithium orthosilicate (B98303) (Li₄SiO₄), which is produced by reacting the silica with a this compound precursor. mdpi.com These fibrous structures offer high porosity and surface area, leading to excellent CO₂ adsorption and regeneration capabilities. mdpi.com

Nanostructured Materials: The synthesis of nanostructured this compound can also lead to improved performance. By reducing the particle size to the nanoscale, the surface-area-to-volume ratio is dramatically increased, which can enhance the kinetics of the CO₂ absorption reaction. nih.gov

Advanced Configurations: Beyond powders and granules, new physical forms of absorbents are being developed. For instance, creating structured adsorbents like sheets or blocks can improve airflow dynamics within the scrubber and prevent the caustic dust associated with granular LiOH. google.commicroporeusa.com Micropore, Inc. has developed products like the Battelle Curtain and the Reactive Plastic Curtain, which contain LiOH within a polymer matrix, offering a safer and more efficient alternative to loose granules for emergency use in disabled submarines. microporeusa.com

| Advanced Material/Configuration | Key Advantage | Research Finding |

| LiOH on Activated Carbon | Increased surface area and reaction sites | CO₂ capability sharply increased to 208 cm³/g with 50 wt% LiOH loading. mdpi.com |

| LiOH-impregnated Zeolites | Enhanced adsorption at ambient conditions | Modified zeolites showed highly enhanced CO₂ adsorption capacity. researchgate.net |

| Lithium Orthosilicate Fibers | High adsorption and regeneration capacity | Adsorbed CO₂ at 31% wt. with total regeneration capacity. mdpi.com |

| Reactive Plastic Curtains | Improved safety and efficiency | Provided a scrubbing capacity close to the stoichiometric limit of the reaction. microporeusa.com |

Nuclear Energy Applications and Isotopic Research of Lithium Hydroxide

Lithium-7 (B1249544) Hydroxide (B78521) in Pressurized Water Reactor (PWR) Coolant Chemistry

In the global fleet of Pressurized Water Reactors (PWRs), the most common type of nuclear reactor, maintaining the integrity of the primary coolant circuit is essential for safe and reliable operation. power-technology.com Lithium-7 hydroxide is a key chemical additive used to manage the chemistry of the high-temperature, high-pressure water that circulates through the reactor core to transfer heat. isotopx.com

The primary coolant in a PWR contains boric acid, which is used as a soluble neutron absorber to control the nuclear chain reaction. kns.orgiaea.org However, boric acid makes the coolant acidic, which can accelerate the corrosion of structural materials in the primary circuit, such as stainless steel and nickel-based alloys. kns.org This corrosion can lead to the formation of radioactive corrosion products, which can then be transported and deposited on surfaces throughout the cooling system, increasing radiation fields and potentially compromising fuel integrity. iaea.orguw.edu.pl

To counteract the acidic nature of boric acid, lithium hydroxide is added to the coolant. kns.org As a strong base, it raises the pH of the water, typically maintaining it within a target range of 6.9 to 7.4 at operating temperatures (around 300°C). kns.orgmdpi.com This controlled alkaline environment minimizes the solubility of corrosion products, particularly magnetite and nickel ferrite, thereby reducing their transport and deposition on fuel rod surfaces and other components. kns.org This process is crucial for preventing crud buildup on fuel cladding, which can impede heat transfer and lead to fuel reliability issues. kns.org The concentration of this compound is carefully managed throughout the reactor's fuel cycle, coordinated with the changing concentration of boric acid to maintain the optimal pH. kns.org

| Parameter | Function/Effect | Significance in PWRs |

| Boric Acid | Controls core reactivity (neutron absorber) | Creates an acidic environment, increasing corrosion risk. kns.org |

| This compound | pH control agent (alkalizing) | Neutralizes boric acid, raising pH to minimize corrosion. isotopx.comkns.org |

| Target pH at 300°C | 6.9 - 7.4 | Minimizes solubility of corrosion products like magnetite. kns.orgmdpi.com |

| Corrosion Mitigation | Reduced formation and transport of activated corrosion products | Enhances fuel reliability and reduces radiation fields. iaea.org |

Lithium exists naturally as two stable isotopes: lithium-6 (B80805) (⁶Li) and lithium-7 (⁷Li). While chemically identical, their nuclear properties are vastly different. The ⁶Li isotope has a very high neutron absorption cross-section, meaning it readily captures neutrons. isotopx.comberkeley.edu In the intense neutron field of a reactor core, the capture of a neutron by ⁶Li results in a fission reaction that produces tritium (B154650) (³H), a radioactive isotope of hydrogen. isotopx.comnrc.gov

The production of excess tritium is undesirable in a PWR as it can increase radiation dose risks for plant personnel and contribute to radioactive emissions. eprijournal.com To avoid this, the this compound used in PWRs is highly enriched in the ⁷Li isotope, typically to 99.9% or greater. mdpi.comeprijournal.com The ⁷Li isotope has a much lower neutron absorption cross-section, making it largely transparent to neutrons and thus preventing the significant formation of tritium. isotopx.com The use of enriched Lithium-7 hydroxide is therefore a critical strategy for radiation control in PWRs. eprijournal.com The global supply of enriched Lithium-7 is a strategic consideration for the nuclear industry, as it is essential for the continued safe operation of the PWR fleet. nrc.goveprijournal.com

| Isotope | Natural Abundance | Neutron Absorption Cross-Section | Reaction in Reactor Core | Consequence for PWRs |

| Lithium-6 (⁶Li) | ~7.5% | High | ⁶Li + n → ³H + ⁴He | Produces undesirable radioactive tritium. isotopx.comnrc.gov |

| Lithium-7 (⁷Li) | ~92.5% | Low | Minimal neutron interaction | Used in enriched form (>99.9%) to prevent tritium formation. mdpi.comeprijournal.com |

Exploration of Hydroxides as Coolants and/or Moderators in Advanced Reactor Concepts

Researchers are exploring advanced nuclear reactor designs to improve safety, efficiency, and economic competitiveness. One area of investigation involves the use of novel materials as coolants and moderators. Hydroxides, including this compound, are being considered for these roles due to their thermal properties and moderating capabilities.

Small Modular Reactors (SMRs) are a class of nuclear fission reactors that are smaller than conventional reactors and can be factory-fabricated. wikipedia.org Some advanced SMR designs aim for higher operating temperatures to improve efficiency and enable applications like process heat for industrial uses. tandfonline.comiaea.org In this context, alkali-metal hydroxides, such as a eutectic mixture of Lithium-7 hydroxide (⁷LiOH) and sodium hydroxide (NaOH), have been assessed as potential coolants and/or moderators. tandfonline.com

These hydroxide coolants have melting points that are often lower than other high-temperature coolants like molten salts, which is an attractive feature. tandfonline.com The presence of hydrogen in the hydroxide molecule provides good neutron-moderating properties, which are necessary for thermal-spectrum reactors. tandfonline.com Reactor physics assessments have been carried out to evaluate the performance of SMR core designs using a ⁷LiOH/NaOH coolant. tandfonline.com These studies analyze factors such as fuel burnup, core lifetime, and uranium utilization. Results have identified lattice designs that could achieve high fuel burnup and long core lifetimes, making hydroxides a subject of continued research for compact, high-temperature SMRs. tandfonline.com For such applications, the lithium must be highly enriched in ⁷Li (e.g., to 99.995 at. %) to minimize neutron absorption, similar to the requirement in PWRs. tandfonline.com

Applications in Nuclear Instrumentation and Radiation Detection

Beyond its role in reactor operations, this compound is also utilized in the tools and techniques of nuclear science, specifically in the field of radiation detection.

Solid-State Nuclear Track Detectors (SSNTDs) are materials that record the passage of charged particles. wikipedia.org When a heavy charged particle, such as an alpha particle, passes through the detector material (often a polymer like cellulose (B213188) nitrate), it leaves a trail of damage on a molecular level, known as a "latent track". wikipedia.org To make these microscopic tracks visible, the detector is subjected to a chemical etching process. cityu.edu.hk The etching solution removes the bulk material of the detector at a constant rate, but it attacks the damaged latent tracks at a much higher rate, enlarging them into visible pits or "tracks" that can be observed with a microscope.

This compound (LiOH) solution is one of the alkaline hydroxide etching solutions used for this purpose, particularly for the SSNTD known as LR-115. researchgate.net LR-115 detectors are commonly used for applications such as measuring radon and thoron concentrations. Research has shown that the rate at which the LiOH solution etches the detector material (the bulk etch rate) is directly proportional to the normality (concentration) and temperature of the solution. researchgate.net While effective, studies have found that the bulk etch rate for LiOH is lower compared to other alkaline solutions like sodium hydroxide (NaOH) and potassium hydroxide (KOH). This characteristic can be useful in controlling the etching process to achieve desired track visibility and measurement precision.

| Detector | Etching Solution | Mechanism of Action | Key Findings from Research |

| LR-115 (Cellulose Nitrate) | This compound (LiOH) | Chemical solution preferentially etches the damage trails left by charged particles, making them visible. | Bulk etch rate increases with LiOH concentration and temperature. researchgate.net |

| LiOH has a lower bulk etch rate compared to NaOH and KOH solutions. |

Catalytic Roles and Reaction Chemistry of Lithium Hydroxide

Lithium Hydroxide (B78521) as a Base Catalyst in Organic Synthetic Reactions

As a strong base, lithium hydroxide serves as an effective catalyst in various organic synthetic reactions. Its basicity allows it to initiate reactions by deprotonating acidic protons, thereby generating reactive nucleophiles. It is particularly noted for its efficiency, cost-effectiveness, and often mild reaction conditions. icm.edu.plsigmaaldrich.com

This compound monohydrate (LiOH·H₂O) has been identified as a novel and efficient 'dual activation' catalyst for the Knoevenagel condensation. icm.edu.plresearchgate.net This reaction involves the condensation of carbonyl compounds with active methylene (B1212753) compounds. researchgate.net LiOH·H₂O facilitates the tandem cross-Knoevenagel condensation between aromatic aldehydes and compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686), leading to the synthesis of arylidenes at room temperature with short reaction times and high yields. icm.edu.plresearchgate.net The use of a small, catalytic amount of this readily available and inexpensive catalyst is a key advantage. icm.edu.plsigmaaldrich.com

In addition to the Knoevenagel reaction, LiOH·H₂O is also an effective catalyst for the Gewald reaction, which is used for the synthesis of 2-aminothiophenes. icm.edu.plresearchgate.net The high efficacy of this compound in these reactions highlights its role as a versatile basic catalyst in the formation of carbon-carbon and carbon-heteroatom bonds. icm.edu.pl For instance, the reaction of various aryl aldehydes with malononitrile or ethyl cyanoacetate in the presence of a catalytic amount of LiOH·H₂O proceeds smoothly to give the corresponding products in excellent yields.

Table 1: LiOH·H₂O Catalyzed Knoevenagel Condensation of Aryl Aldehydes with Active Methylene Compounds icm.edu.pl

| Aldehyde (Ar-CHO) | Active Methylene Compound | Product | Yield (%) | Reaction Time (min) |

| Benzaldehyde | Malononitrile | Benzylidene malononitrile | 95 | 10 |

| 4-Chlorobenzaldehyde | Malononitrile | 4-Chlorobenzylidene malononitrile | 98 | 5 |

| 4-Methoxybenzaldehyde | Malononitrile | 4-Methoxybenzylidene malononitrile | 96 | 15 |

| Benzaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-phenylacrylate | 92 | 20 |

| 4-Chlorobenzaldehyde | Ethyl cyanoacetate | Ethyl 2-cyano-3-(4-chlorophenyl)acrylate | 94 | 15 |

This compound has proven to be a simple and highly selective catalyst for the ring-opening of epoxides, which are versatile intermediates in organic synthesis. tandfonline.comresearchgate.net It effectively catalyzes the reaction of epoxides with various nucleophiles, such as thiols and trimethylsilyl (B98337) cyanide, under solvent-free conditions at room temperature. tandfonline.comtandfonline.com These reactions are characterized by their rapid pace, mild conditions, and high yields of the desired products, such as β-hydroxy sulfides and β-hydroxy nitriles. tandfonline.comresearchgate.net

A key feature of LiOH-catalyzed epoxide ring-opening is its high regioselectivity and chemoselectivity. tandfonline.com In the case of unsymmetrical epoxides, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. researchgate.net This selectivity is crucial for the synthesis of specific isomers required for building blocks in pharmaceutical and natural product chemistry. tandfonline.com The efficiency and selectivity of LiOH, combined with solvent-free conditions, present an environmentally friendly approach to these important transformations. tandfonline.com For example, the reaction of glycidyl (B131873) phenyl ether with benzenethiol (B1682325) in the presence of a catalytic amount of LiOH yields the corresponding β-hydroxy sulfide (B99878) in excellent yield with high regioselectivity. tandfonline.com

Table 2: LiOH-Catalyzed Regioselective Ring-Opening of Epoxides with Thiols tandfonline.com

| Epoxide | Thiol | Product | Yield (%) | Time (min) |

| Styrene oxide | Thiophenol | 2-Phenyl-2-(phenylthio)ethanol | 95 | 10 |

| Propylene oxide | Thiophenol | 1-(Phenylthio)propan-2-ol | 92 | 15 |

| Cyclohexene oxide | Thiophenol | 2-(Phenylthio)cyclohexan-1-ol | 94 | 10 |

| Glycidyl phenyl ether | Thiophenol | 1-Phenoxy-3-(phenylthio)propan-2-ol | 98 | 5 |

| Epichlorohydrin | Thiophenol | 1-Chloro-3-(phenylthio)propan-2-ol | 90 | 15 |

Catalysis in Thermochemical Energy Storage Systems

This compound plays a crucial role as a catalyst in thermochemical energy storage (TCES) systems. These systems store energy through reversible chemical reactions, and the efficiency of the dehydration and hydration steps is paramount.

This compound is used to enhance the performance of materials for TCES, such as calcium hydroxide (Ca(OH)₂) and magnesium hydroxide (Mg(OH)₂). jcatalysis.comacs.org The addition of LiOH can significantly lower the dehydration temperature and increase the reaction rate of these metal hydroxides. acs.org For example, co-doping Ca(OH)₂ with cerium nitrate (B79036) and LiOH has been shown to massively enhance the heat-storage rate by as much as 173-fold and increase the dehydration conversion to 98% in a short time. jcatalysis.com

The catalytic effect of LiOH improves the kinetics of the dehydration (energy storage) and hydration (energy release) cycles. jcatalysis.commdpi.comrepec.org This enhancement is critical for the practical application of these materials in utilizing solar energy or industrial waste heat. jcatalysis.commdpi.com Studies have shown that adding lithium compounds to Ca(OH)₂ lowers its dehydration temperature, making it more suitable for heat storage operations at lower temperatures. acs.org Similarly, for Mg(OH)₂, the addition of LiOH reduces the activation energy of the dehydration reaction, thereby increasing the heat-storage rate significantly. researchgate.net The reversible reaction LiOH ⇌ LiOH·H₂O itself is also a candidate for low-temperature heat storage. mdpi.comcapes.gov.br

Table 3: Effect of LiOH Addition on Dehydration of Metal Hydroxides for Thermal Energy Storage

| System | Additive(s) | Key Improvement | Reference |

| Ca(OH)₂ | 10 wt% Ce(NO₃)₃ and 10 wt% LiOH | Dehydration temperature reduced from 418 °C to 341 °C; heat-storage rate increased 173-fold. | jcatalysis.com |

| Ca(OH)₂ | LiOH | Lowered dehydration reaction temperature. | acs.org |

| Mg(OH)₂ | ZrO(NO₃)₂ and LiOH | Dehydration onset temperature reduced from 337 °C to 228 °C; heat-storage rate increased 306-fold. | researchgate.net |

| LiOH/H₂O | None (pure system) | Reversible dehydration/hydration possible at low temperatures (20-50 °C). | mdpi.comresearchgate.net |

Mechanistic Studies of this compound-Mediated Catalysis

The catalytic action of this compound is rooted in its fundamental chemical properties as a base and a source of lithium ions. In organic synthesis, its mechanism often involves the deprotonation of a substrate. For the Knoevenagel and Gewald reactions, LiOH·H₂O is described as a 'dual activation' catalyst. icm.edu.plresearchgate.net This suggests that the lithium cation (Li⁺) coordinates with the carbonyl oxygen of the aldehyde, increasing its electrophilicity. Simultaneously, the hydroxide ion (OH⁻) acts as a base, deprotonating the active methylene compound to generate a nucleophilic enolate. This concerted activation of both reactants is believed to be responsible for the high efficiency of the catalyst. researchgate.net

In the ring-opening of epoxides, the hydroxide ion from LiOH acts as the base that deprotonates the thiol nucleophile, generating a more potent thiolate anion. tandfonline.com The lithium cation may also play a role by coordinating to the epoxide oxygen, which polarizes the C-O bond and facilitates the nucleophilic attack, a mechanism suggested for other lithium salts like lithium perchlorate. researchgate.net This dual role of activating the nucleophile and the electrophile contributes to the high reactivity and selectivity observed. tandfonline.com

In thermochemical energy storage systems, the mechanism of enhancement by LiOH is more complex. It is proposed that the addition of lithium compounds can create defects in the crystal lattice of the host material (e.g., Ca(OH)₂), which can serve as active sites for the dehydration reaction. acs.org The presence of a molten phase of the lithium salt at the reaction temperature can also improve ion mobility and mass transfer, thereby accelerating the reaction rates. acs.org For instance, in LiOH-doped Mg(OH)₂, the formation of a eutectic mixture or surface species can lower the energy barrier for the release of water molecules. researchgate.net Theoretical studies in related fields, like lithium-oxygen batteries, also highlight the role of LiOH in complex reaction pathways involving proton and electron transfer, which could offer insights into its catalytic behavior in other systems. researchgate.netacs.org

Environmental Impact and Sustainability Assessments of Lithium Hydroxide Production and Utilization

Life Cycle Assessment (LCA) Methodologies for Lithium Hydroxide (B78521) Production Chains

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to processing, manufacturing, use, and disposal ("grave"). For lithium hydroxide, LCA models provide crucial data on energy consumption, greenhouse gas emissions, water usage, and other environmental burdens.

This compound is predominantly produced from two main sources: continental brines and spodumene, a hard-rock mineral. LCAs consistently demonstrate significant differences in the environmental impacts between these two routes.

Studies indicate that lithium chemicals derived from hard rock sources can be over three times as carbon-intensive as those from brine sources. benchmarkminerals.comcarbonchain.com The global warming potential (GWP) is a key metric where this difference is pronounced. For instance, one study highlighted a GWP of 15.69 kg CO2-eq/kg for lithium carbonate from rock-based routes versus 0.329 kg CO2-eq/kg from brine-based routes. uts.edu.au Another analysis showed that this compound produced from spodumene has a significantly higher CO2 intensity compared to brine-derived products. jadecove.comsustainablelithium.com In nearly every environmental metric assessed, including ecotoxicity and human toxicity, hard rock processing is more damaging than brine processing. benchmarkminerals.com

However, it is noted that the environmental impact of brine-based production increases with lower-grade lithium brines. diva-portal.orgresearchgate.net Furthermore, while brine operations have a lower carbon footprint, they face scrutiny over their high water consumption in arid regions. benchmarkminerals.comdiscoveryalert.com.au

The carbon footprint of this compound production is heavily influenced by the extraction method and the energy sources used.

Hard Rock (Spodumene) Route : This is the more energy-intensive process. energyx.com A significant portion of emissions, over 50% in some cases, comes from the energy-intensive production of spodumene concentrate and the electricity grid in the processing country, which is often reliant on fossil fuels like coal. benchmarkminerals.com One preoperational study of a Finnish facility calculated a total carbon footprint of 9.4 tonnes of CO2 equivalent per tonne of this compound monohydrate, with energy use accounting for 61% of these emissions. theseus.fi The main raw materials contributing to the footprint, besides energy, are chemicals like sulfuric acid and sodium hydroxide. lithium-chemical.comaalto.fi

Brine-Based Route : This route generally has a lower carbon footprint due to its reliance on solar evaporation. sustainablelithium.com For example, one producer's brine-based this compound process results in less than 9 kg of CO2 equivalent per kg of product. sustainablelithium.com The primary sources of emissions in this route are the chemical reagents used, such as soda ash. benchmarkminerals.com

Mitigation Strategies: Several strategies can mitigate the carbon footprint and energy consumption:

Transition to Renewable Energy : Shifting from fossil fuels to renewable energy for power at mining and processing sites is a key mitigation tool. theseus.fiarbor.eco This is particularly crucial for the energy-intensive conversion facilities. arbor.eco

Process Innovation : New technologies are being developed to reduce energy consumption. Bipolar Membrane Electrodialysis (BMED), for example, offers a less energy-intensive method for producing this compound, with a specific energy consumption of around 3.65-4.0 kWh/kg. mdpi.comresearchgate.net Innovations like Direct Lithium Extraction (DLE) from geothermal brines also present a low-carbon alternative. transportenvironment.org

Increased Efficiency : Improving energy efficiency in processes like dehumidifying dry rooms during battery manufacturing can lead to significant energy savings. cotes.com

Recycling : Recycling lithium-ion batteries can reduce energy consumption and mitigate GHG emissions by providing a secondary source of materials, avoiding the need for virgin extraction and refining. floodlightglobal.comut.ac.ir

Comparative Carbon Footprint of Lithium Production Routes

| Production Route | Key Emission Sources | Reported CO2 eq / unit | Reference |

|---|---|---|---|